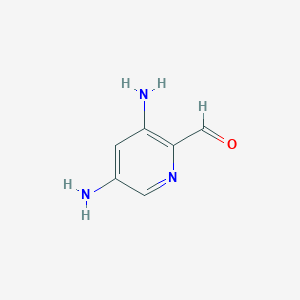

3,5-Diaminopyridine-2-carbaldehyde

Description

3,5-Diaminopyridine-2-carbaldehyde (CAS 号: 待补充) is a heterocyclic aromatic compound featuring a pyridine core substituted with two amine groups at positions 3 and 5 and a formyl (-CHO) group at position 2. Its molecular formula is C₆H₇N₃O, with a molecular weight of 137.14 g/mol. The compound is of significant interest in organic synthesis, particularly as a precursor for constructing Schiff bases, coordination complexes, and heterocyclic pharmaceuticals. The electron-withdrawing formyl group and electron-donating amino groups create a unique electronic environment, enabling diverse reactivity in nucleophilic additions, cyclizations, and metal-chelation reactions.

Properties

Molecular Formula |

C6H7N3O |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

3,5-diaminopyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H7N3O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,7-8H2 |

InChI Key |

JOBLGQPXZCTDDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1N)C=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminopyridine-2-carbaldehyde typically involves the nucleophilic substitution of halogenated pyridine derivatives followed by reduction reactions. One common method starts with 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The halogen in the pyridine ring is substituted by an amino group through nucleophilic substitution, and the nitro group is subsequently reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diaminopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups can participate in substitution reactions, forming Schiff bases when reacted with aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Aldehydes, ketones.

Major Products Formed:

Oxidation: 3,5-Diaminopyridine-2-carboxylic acid.

Reduction: 3,5-Diaminopyridine-2-methanol.

Substitution: Schiff bases.

Scientific Research Applications

3,5-Diaminopyridine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diaminopyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can form Schiff bases with amino acids and proteins, potentially altering their function and activity. This interaction can lead to various physiological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 3,5-Diaminopyridine-2-carbaldehyde are best contextualized by comparing it to other aminopyridine derivatives and aldehyde-containing heterocycles. Below is a systematic analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | pKa (Amino Groups) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | C₆H₇N₃O | 137.14 | ~210–215 (decomp.) | Low | ~4.2, ~6.8 | Ligand synthesis, drug intermediates |

| 4-Aminopyridine | C₅H₆N₂ | 94.12 | 158–160 | Moderate | ~9.1 | Potassium channel blocker (e.g., multiple sclerosis therapy) |

| 2,6-Diaminopyridine | C₅H₇N₃ | 109.13 | 122–124 | High | ~6.5, ~7.8 | Corrosion inhibition, polymer synthesis |

| Pyridine-2-carbaldehyde | C₆H₅NO | 107.11 | 8–10 (liquid) | Insoluble | N/A | Schiff base formation, coordination chemistry |

Key Comparative Insights

Reactivity: The formyl group in this compound enables Schiff base formation with amines, a feature absent in non-aldehyde analogs like 4-aminopyridine. This property is critical in synthesizing metal-organic frameworks (MOFs) and bioactive molecules . Compared to pyridine-2-carbaldehyde, the additional amino groups in this compound enhance its chelating ability, allowing for stable coordination with transition metals like Cu(II) and Fe(III) .

Electronic Effects: The meta-amino groups (positions 3 and 5) increase electron density on the pyridine ring, making the compound more nucleophilic than 2,6-diaminopyridine, where amino groups are para to each other. This difference influences regioselectivity in electrophilic substitution reactions .

However, its derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL, outperforming 2-aminopyridine-based analogs .

Thermal Stability: The compound decomposes at ~210–215°C, lower than 4-aminopyridine (melting point 158–160°C), due to the destabilizing effect of the formyl group. This limits its utility in high-temperature applications compared to 2,6-diaminopyridine .

Coordination Chemistry

- This compound forms octahedral complexes with Cu(II), as confirmed by X-ray crystallography. These complexes show enhanced catalytic activity in oxidation reactions compared to those derived from pyridine-2-carbaldehyde .

- In contrast, 2,6-diaminopyridine produces square-planar Ni(II) complexes, highlighting the structural versatility imparted by substituent positioning .

Pharmaceutical Relevance

- Schiff bases derived from this compound demonstrate moderate COX-2 inhibition (IC₅₀ = 12 µM), though less potent than indomethacin (IC₅₀ = 0.8 µM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.